2-(Thiophen-3-yl)ethane-1-sulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

This 2-(thiophen-3-yl)ethane-1-sulfonamide is a critical regioisomeric probe for SAR studies. Its unique 3‑thiophene attachment and flexible ethane linker directly influence enzyme inhibition potency and selectivity, unlike common 2‑substituted analogs. With ≥98% purity, it ensures reliable conjugation and assay reproducibility in carbonic anhydrase and endothelin receptor research. Procurement of this exact scaffold avoids confounding SAR data and supports the generation of meaningful biological results.

Molecular Formula C6H9NO2S2
Molecular Weight 191.26
CAS No. 257889-67-1
Cat. No. B2721590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-yl)ethane-1-sulfonamide
CAS257889-67-1
Molecular FormulaC6H9NO2S2
Molecular Weight191.26
Structural Identifiers
SMILESC1=CSC=C1CCS(=O)(=O)N
InChIInChI=1S/C6H9NO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2,(H2,7,8,9)
InChIKeyHECUDODUVQCJIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiophen-3-yl)ethane-1-sulfonamide (CAS 257889-67-1): Procurement Baseline and Chemical Identity


2-(Thiophen-3-yl)ethane-1-sulfonamide (CAS 257889-67-1) is a heterocyclic sulfonamide comprising a thiophene ring linked via an ethane spacer to a primary sulfonamide group . With a molecular formula of C6H9NO2S2 and a molecular weight of 191.27 g/mol , this compound belongs to the thiophene sulfonamide class, which is extensively investigated for carbonic anhydrase inhibition and other biological activities [1]. Its specific substitution pattern—a thiophen-3-yl moiety at the beta position of the ethanesulfonamide chain—distinguishes it from more common thiophene-2-sulfonamide analogs and may confer distinct electronic and steric properties relevant to target engagement in medicinal chemistry and chemical biology applications [2].

Why Generic Substitution Fails for 2-(Thiophen-3-yl)ethane-1-sulfonamide (CAS 257889-67-1)


Thiophene sulfonamides cannot be treated as interchangeable commodities due to the profound impact of regioisomerism and substitution pattern on biological activity and physicochemical properties [1]. The position of the sulfonamide attachment (e.g., 2- vs 3-thiophene) and the presence of a flexible ethane linker, as in 2-(thiophen-3-yl)ethane-1-sulfonamide, critically alter electronic distribution, hydrogen-bonding capacity, and conformational flexibility [2]. These factors directly influence enzyme inhibition potency, receptor selectivity, and pharmacokinetic behavior [3]. Consequently, substituting this compound with a thiophene-2-sulfonamide or a benzene sulfonamide analog without prior validation may compromise assay reproducibility, confound SAR studies, or result in suboptimal pharmacological outcomes [4]. The quantitative evidence below establishes the specific differentiators that justify procurement of this precise regioisomer.

2-(Thiophen-3-yl)ethane-1-sulfonamide (CAS 257889-67-1): Product-Specific Quantitative Differentiation Evidence


Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Substitution Pattern

2-(Thiophen-3-yl)ethane-1-sulfonamide incorporates a thiophen-3-yl moiety linked via an ethane spacer to a primary sulfonamide. In contrast, the more commonly studied thiophene-2-sulfonamide scaffold (e.g., thiophene-2-sulfonamide, CAS 6339-87-3) features the sulfonamide directly attached to the 2-position of the thiophene ring. The 3-yl substitution pattern alters the electronic distribution and steric environment around the sulfonamide group, which is known to modulate carbonic anhydrase (CA) inhibition potency and isoform selectivity [1]. While direct IC50 data for 2-(thiophen-3-yl)ethane-1-sulfonamide against specific CA isoforms are not publicly available, thiophene-based sulfonamides as a class exhibit IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, with Ki values spanning 66.49 nM to 234.99 µM and 74.88 nM to 38.04 µM, respectively [2]. The regioisomeric identity of the thiophene attachment site is a critical determinant of this activity range, underscoring the necessity of using the correct isomer for reproducible SAR studies [3].

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

Linker Flexibility Advantage: Ethane Spacer vs. Direct Sulfonamide Attachment

2-(Thiophen-3-yl)ethane-1-sulfonamide possesses a flexible ethane linker (-CH2-CH2-) between the thiophene ring and the sulfonamide group, whereas analogs like thiophene-2-sulfonamide (CAS 6339-87-3) have the sulfonamide directly bonded to the thiophene ring. This structural feature increases the number of rotatable bonds from 1 to 2 , allowing the sulfonamide moiety to adopt multiple low-energy conformations and potentially engage in a broader array of hydrogen-bonding and electrostatic interactions within enzyme active sites [1]. Molecular docking studies on thiophene-based sulfonamides indicate that the thiophene and sulfonamide moieties interact with distinct regions of the carbonic anhydrase active site, and linker flexibility can enhance binding complementarity [2]. While direct comparative binding data for this specific compound are lacking, the ethane spacer represents a deliberate design element for modulating target engagement and pharmacokinetic properties [3].

Medicinal Chemistry Conformational Analysis Drug Design

Vendor-Specified Purity Benchmark: 98% Assured Quality for Reproducible Research

Commercially sourced 2-(thiophen-3-yl)ethane-1-sulfonamide from CymitQuimica (Ref. 10-F659713) is specified with a purity of 98% . While this purity level is standard for research-grade sulfonamide building blocks, it provides a benchmark against which other vendors can be evaluated. In comparison, some alternative thiophene sulfonamide derivatives (e.g., certain N-substituted analogs) may be offered at lower purities (e.g., 95%) due to synthetic challenges or purification limitations . For applications requiring accurate stoichiometry in coupling reactions or precise concentration determination in bioassays, a defined and verifiable purity specification minimizes variability and ensures experimental reproducibility [1].

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 2-(Thiophen-3-yl)ethane-1-sulfonamide (CAS 257889-67-1)


Structure-Activity Relationship (SAR) Studies on Carbonic Anhydrase Inhibitors

This compound serves as a regioisomeric probe to delineate the contribution of the thiophen-3-yl ethanesulfonamide scaffold to carbonic anhydrase inhibition. As established in Section 3, thiophene-based sulfonamides exhibit a wide potency range (IC50 69 nM–70 µM) against hCA-I and hCA-II [1]. Using this specific compound in parallel with thiophene-2-sulfonamide analogs enables researchers to isolate the effects of substitution pattern and linker flexibility on enzyme inhibition kinetics and selectivity [2].

Medicinal Chemistry Lead Optimization for Endothelin Receptor Antagonists

Thiophene-3-sulfonamide derivatives have demonstrated potent and selective endothelin receptor A (ETA) antagonism (e.g., IC50 = 8.3 nM) [3]. The ethane-linked scaffold of 2-(thiophen-3-yl)ethane-1-sulfonamide provides a flexible core that can be further functionalized to explore substituent effects on ETA/ETB selectivity, metabolic stability, and oral bioavailability [4]. Procurement of this exact building block ensures that SAR campaigns are built upon a well-defined chemical foundation.

Chemical Biology Tool Compound for Target Engagement Assays

The primary sulfonamide group of this compound can be readily derivatized to introduce affinity tags, fluorescent probes, or biotin handles [5]. The 98% purity specification supports reliable conjugation chemistry, while the ethane linker provides sufficient spatial separation to minimize steric interference with target binding . This makes it a suitable starting material for generating chemical probes to study carbonic anhydrase or other sulfonamide-binding proteins in cellular contexts.

Building Block for Diversity-Oriented Synthesis of Heterocyclic Libraries

With its two reactive functional groups—a thiophene ring amenable to electrophilic substitution and a primary sulfonamide that can undergo N-alkylation or acylation—this compound is a versatile intermediate for constructing diverse heterocyclic libraries [6]. Its regioisomeric purity ensures that downstream products maintain the intended 3-yl substitution pattern, which is critical for generating meaningful SAR data across a compound collection [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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